AKR1C3 vs. AKR1C4 Selectivity: A Critical Differentiator for Enzyme Targeting
A derivative of 7-acetyl-1-tetralone demonstrates a high degree of selectivity between the highly homologous human aldo-keto reductase (AKR) isoforms AKR1C3 and AKR1C4. This selectivity is a quantifiable and meaningful differentiation point when considering the compound's utility in designing selective biological probes or lead compounds [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 88 nM |
| Comparator Or Baseline | AKR1C4 IC50 = 15,000 nM |
| Quantified Difference | 170-fold selectivity for AKR1C3 over AKR1C4 |
| Conditions | Recombinant human AKR1C3 and AKR1C4 expressed in E. coli BL21, using S-tetralol as substrate and NADP+ cofactor, measured by UV-spectrophotometry [1]. |
Why This Matters
This 170-fold selectivity window is critical for researchers needing to specifically inhibit AKR1C3 without off-target effects on AKR1C4, a key consideration in oncology and hormonal regulation research.
- [1] BindingDB. BDBM50509728 (CHEMBL4545749) Activity Data. IC50 for AKR1C4 = 15,000 nM; IC50 for AKR1C3 = 88 nM. View Source
